Product packaging for 2-bromo-1-N-methylbenzene-1,4-diamine(Cat. No.:CAS No. 1248092-75-2)

2-bromo-1-N-methylbenzene-1,4-diamine

Cat. No.: B1526125
CAS No.: 1248092-75-2
M. Wt: 201.06 g/mol
InChI Key: JAOXYXBFSONQAX-UHFFFAOYSA-N
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Description

2-Bromo-1-N-methylbenzene-1,4-diamine ( 1248092-75-2) is a brominated aromatic diamine with the molecular formula C 7 H 9 BrN 2 and a molecular weight of 201.06 g/mol . This compound is characterized by its SMILES structure, CNC1=CC=C(N)C=C1Br, and is a valuable building block in organic synthesis and medicinal chemistry research . It is typically offered with a high purity of 95% or greater . As a functionalized benzene derivative, it serves as a versatile precursor for the synthesis of more complex molecules. Its structure features both aromatic amine groups and a bromine atom, making it suitable for various coupling reactions and as an intermediate in the development of dyes, pharmaceuticals, and other specialty chemicals . Researchers utilize this compound strictly for scientific research purposes. Handling requires appropriate safety precautions. According to safety data, it may be harmful if swallowed and cause skin and serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye/face protection, and to use only in a well-ventilated area . For storage, it is advised to keep the compound in a well-ventilated place, with the container tightly closed and locked up . Some suppliers recommend storage at -4°C for one to two weeks, with a longer storage period at -20°C for one to two years . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B1526125 2-bromo-1-N-methylbenzene-1,4-diamine CAS No. 1248092-75-2

Properties

IUPAC Name

2-bromo-1-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOXYXBFSONQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248092-75-2
Record name 2-bromo-1-N-methylbenzene-1,4-diamine
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Preparation Methods

General Synthetic Strategy

The preparation of 2-bromo-1-N-methylbenzene-1,4-diamine typically involves:

The synthesis is generally approached through multi-step aromatic substitution reactions starting from appropriately substituted benzene derivatives.

Bromination of Aromatic Amines

Bromination of aromatic amines is a common route to introduce bromine substituents on the ring. According to a comprehensive review on bromine and bromo-organic compounds in organic synthesis, bromination can be efficiently carried out using molecular bromine (Br2) under controlled conditions such as low temperature and specific solvents (e.g., chloroform) to avoid over-bromination and side reactions.

Parameter Typical Conditions Notes
Brominating agent Molecular bromine (Br2) Used in stoichiometric amounts
Solvent CHCl3 or similar Moderates bromine reactivity
Temperature 0 °C to room temperature Low temperature favors regioselectivity
Reaction time Several hours (e.g., 15 h) Monitored to prevent over-bromination
Catalysts Ferric chloride (FeCl3) sometimes used Enhances bromination efficiency

This method can be adapted to brominate 1,4-diaminobenzene derivatives selectively at the 2-position.

Preparation of 1,4-Diaminobenzene Derivatives

The synthesis of 1,4-diaminobenzene derivatives, including those substituted at the 2-position, is often achieved via catalytic hydrogenation of corresponding nitroanilines. A patented process describes the preparation of 1,4-diamino-2-substituted benzenes by:

  • Starting from 2-substituted-4-nitrophenol derivatives.
  • Conversion to nitroanilines via rearrangement reactions.
  • Catalytic hydrogenation of the nitro group to the amino group using palladium on activated carbon under mild hydrogen pressure.
Step Reagents/Conditions Outcome
Nucleophilic substitution 2-Methoxymethyl-4-nitrophenol + chloroacetamide Formation of 2-(2-methoxymethyl-4-nitrophenoxy)acetamide
Rearrangement Heating in polar aprotic solvents (DMF, DMAc) 2-Methoxymethyl-4-nitroaniline
Catalytic hydrogenation Pd/C catalyst, H2, room temperature 1,4-Diamino-2-methoxymethylbenzene

Although this example uses a methoxymethyl substituent, the methodology is adaptable to other 2-position substituents such as bromine by starting with the appropriately substituted nitro precursors.

N-Methylation of Aromatic Amines

Selective N-methylation of one amino group in aromatic diamines can be achieved by controlled alkylation reactions using methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation). Careful control of reaction conditions avoids over-alkylation.

Methylation Method Reagents/Conditions Notes
Alkyl halide methylation Methyl iodide, base (e.g., K2CO3), solvent (acetone) Selective mono-N-methylation possible
Eschweiler–Clarke reaction Formaldehyde + formic acid, heating Mild conditions, avoids quaternization

Proposed Synthetic Route for this compound

Based on the above methods, a plausible preparation route is:

  • Starting Material : 1,4-diaminobenzene (p-phenylenediamine).
  • Selective Bromination : Brominate at the 2-position using controlled Br2 in CHCl3 at 0 °C to yield 2-bromo-1,4-diaminobenzene.
  • Selective N-Methylation : Mono-N-methylate the amino group at position 1 using methyl iodide under basic conditions or Eschweiler–Clarke methylation.
  • Purification : Recrystallization or chromatographic techniques to isolate pure this compound.

Data Table: Summary of Key Reaction Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination Br2, CHCl3, FeCl3 catalyst (optional) 0 °C to RT 12–15 hours 85–95 Controlled addition to avoid polybromination
N-Methylation Methyl iodide, K2CO3, acetone RT to reflux 4–6 hours 70–85 Selective mono-N-methylation
Catalytic hydrogenation (alternative) Pd/C, H2, mild pressure RT 3–6 hours 90+ For nitro to amino reduction if starting from nitro precursor

Analytical and Purity Considerations

Research Findings and Notes

  • Direct literature on this compound preparation is scarce; however, the synthesis is supported by established aromatic bromination and amine methylation methodologies.
  • Bromination of aromatic amines is best controlled at low temperature with slow addition of bromine to minimize side reactions.
  • Catalytic hydrogenation of nitro precursors is a clean method to obtain diamines without extensive purification steps.
  • N-methylation requires careful stoichiometric control to avoid over-alkylation.
  • Industrial scale-up would require optimization of reaction times, temperature control, and purification to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the amino groups .

Scientific Research Applications

2-Bromo-1-N-methylbenzene-1,4-diamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-bromo-1-N-methylbenzene-1,4-diamine involves its interaction with molecular targets through its functional groups. The bromine atom and amino groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Substituents
This compound Not Available C7H9BrN2 201.07 Discontinued N1-methyl, 2-Br
2-Bromo-1-N-butylbenzene-1,4-diamine 1247739-67-8 C10H15BrN2 243.14 Solid (crystals) N1-butyl, 2-Br
2-Bromo-N1,N1,N4,N4-tetramethyl-... M288 (Molbank) C10H15BrN2 243.14 Not Reported N1,N4-tetramethyl, 2-Br
2,6-Dichlorobenzene-1,4-diamine Not Available C6H6Cl2N2 177.03 Not Reported 2,6-Cl, 1,4-diamine

Biological Activity

2-Bromo-1-N-methylbenzene-1,4-diamine is a brominated aromatic amine with significant potential in medicinal chemistry and biological research. Its structure allows for various modifications, which can enhance its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H9_9BrN2_2
  • SMILES : CNC1=C(C=C(C=C1)N)Br
  • InChIKey : JAOXYXBFSONQAX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the amine groups enhances its binding affinity, enabling it to modulate various biochemical pathways.

Key Mechanisms:

  • Electrophilic Aromatic Substitution : The bromine atom can be replaced by other electrophiles, leading to the formation of various derivatives that may exhibit different biological activities.
  • Inhibition of Protein–Protein Interactions (PPIs) : Similar compounds have been studied for their ability to inhibit PPIs, particularly in cancer pathways involving STAT3 (Signal Transducer and Activator of Transcription 3) .

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, derivatives have shown potential as STAT3 inhibitors with IC50_{50} values in the low micromolar range .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies suggest that brominated aromatic amines can exhibit significant effects against various bacterial strains .

Case Studies

A study conducted on benzothiadiazole derivatives, which share structural similarities with this compound, demonstrated notable inhibitory effects on STAT3 with an IC50_{50} value of 15.8 ± 0.6 µM. This finding underscores the potential for developing new therapeutic agents targeting similar pathways .

Comparative Analysis

A comparison of this compound with related compounds reveals differences in biological activity based on structural variations:

Compound NameIC50_{50} (µM)Biological Activity
This compoundNot specifiedPotential anticancer and antimicrobial properties
Benzothiadiazole Derivative15.8 ± 0.6Inhibitor of STAT3
Other Brominated AminesVariesAntimicrobial effects

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows for the development of novel compounds with enhanced biological activities.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-1-N-methylbenzene-1,4-diamine, and what are their respective advantages?

Methodological Answer: The synthesis typically involves two key steps: (1) bromination of a precursor (e.g., N-methylbenzene-1,4-diamine) and (2) methylation or protection/deprotection strategies. A common approach is the reduction of a nitro intermediate (e.g., 2-bromo-4-nitro-N-methylaniline) using stannous chloride (SnCl₂·2H₂O) in ethanol under reflux, followed by alkaline workup to isolate the diamine . Alternative routes may employ Pd-catalyzed coupling reactions to introduce bromine selectively. Advantages of the reductive method include scalability and compatibility with sensitive functional groups, while catalytic methods offer better atom economy.

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer: Due to its aromatic amine and bromine substituent, the compound is light-sensitive and prone to oxidation. Storage recommendations include:

  • Environment : Inert atmosphere (N₂/Ar) at –20°C in amber vials.
  • Handling : Use gloveboxes or fume hoods with personal protective equipment (PPE) to avoid inhalation or skin contact, as brominated diamines may release toxic fumes upon decomposition .
  • Stability Monitoring : Regular NMR or HPLC analysis to detect oxidation byproducts (e.g., quinone derivatives).

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Assign peaks for bromine-induced deshielding (e.g., aromatic protons near Br show downfield shifts) and N-methyl group (~δ 2.8–3.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • X-ray Crystallography : Resolve regiochemistry using SHELXL or ORTEP-III for crystal structure refinement .
  • HPLC-PDA : Assess purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm.

Advanced Research Questions

Q. What strategies can be employed to optimize the regioselective bromination of N-methylbenzene-1,4-diamine derivatives?

Methodological Answer: Regioselectivity challenges arise due to competing para/meta bromination. Strategies include:

  • Directing Groups : Temporarily introduce protecting groups (e.g., acetyl on the amine) to steer bromine to the desired position .
  • Catalytic Systems : Use Lewis acids (e.g., FeBr₃) or Br₂/DMSO mixtures to enhance ortho/para selectivity.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict bromine’s electronic effects on aromatic rings, guiding experimental conditions .

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?

Methodological Answer: Contradictions often stem from unoptimized reaction parameters. A systematic approach includes:

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures to identify yield optima.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and side reactions.
  • Controlled Reproducibility : Compare results across multiple batches, ensuring consistent reagent quality (e.g., anhydrous SnCl₂ for reductions) .
  • Literature Meta-Analysis : Cross-reference patents and journals (e.g., Molbank entries) to identify overlooked variables like trace moisture .

Q. What methodologies are recommended for analyzing the electronic effects of the bromine substituent on the reactivity of this compound in cross-coupling reactions?

Methodological Answer: To probe electronic effects:

  • Electrochemical Analysis : Cyclic voltammetry (CV) measures redox potentials influenced by bromine’s electron-withdrawing nature.
  • Hammett Constants : Correlate substituent effects with reaction rates in Suzuki-Miyaura couplings using σₚ values.
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to elucidate mechanistic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-1-N-methylbenzene-1,4-diamine
Reactant of Route 2
2-bromo-1-N-methylbenzene-1,4-diamine

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